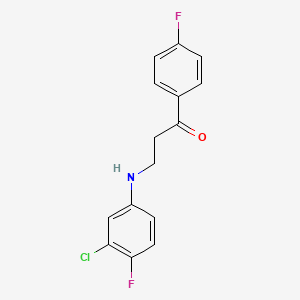

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound characterized by the presence of chloro and fluoro substituents on its aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 3-chloro-4-fluoroaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most prominent applications of this compound is in the field of cancer treatment. Research has demonstrated that derivatives of this compound exhibit anti-proliferative properties against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell cycle progression, making them promising candidates for developing new anticancer therapies .

Case Study: Anti-Proliferative Effects

In a study evaluating the anti-proliferative effects of aminopyrimidine derivatives related to this compound, it was found that specific modifications led to enhanced activity against cancer types such as glioblastoma multiforme and triple-negative breast cancer. The compounds were effective at low concentrations, demonstrating their potential as therapeutic agents .

Inhibition of Viral Proteases

Another significant application is the inhibition of viral proteases, particularly in the context of coronaviruses. Recent research identified compounds structurally related to 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone as potent inhibitors of coronavirus main proteases. This suggests a potential role in antiviral drug design, especially for pandemic preparedness .

Table: Summary of Antiviral Activity

| Compound | Target Virus | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-Chloro-1-(4-fluorophenyl)-1-propanone | Coronavirus Main Protease | 5-10 |

Synthesis of Mannich Bases

The compound can also be utilized in the synthesis of Mannich bases , which are known for their anticancer and cytotoxic activities. Mannich bases derived from this compound have shown promising results in inhibiting tumor growth and could serve as a foundation for developing new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid

- N1-(3-Chloro-4-fluorophenyl)-3-([3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio)propanamide

Uniqueness

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₀H₈ClF₂N

- Molecular Weight : 186.61 g/mol

- Structure : The compound contains a chloro and a fluoro substituent on an aniline ring, which is known to influence its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many aniline derivatives are known to inhibit various enzymes, particularly those involved in cancer pathways.

- Receptor Modulation : The presence of halogens (chlorine and fluorine) can enhance binding affinity to specific receptors, potentially leading to altered signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, showing promise in several areas:

Anticancer Activity

Several studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance:

- Study Findings : In vitro tests have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Toxicological Studies

Toxicological evaluations reveal potential risks associated with exposure:

- Biological Monitoring : A study monitored the biological effects of exposure to 3-chloro-4-fluoroaniline (CFA), a precursor to the compound. Results showed significant urinary metabolites indicating exposure levels among workers, suggesting the compound's potential for bioaccumulation and toxicity .

Case Study 1: Worker Exposure Monitoring

In two separate studies involving workers exposed to CFA:

- Sample Size : 75 and 72 workers.

- Findings : Median concentrations of urinary metabolites were found to be 0.14 μmole/g creatinine and 0.21 μmole/g creatinine, respectively. This indicates significant exposure levels that could correlate with the biological activity of related compounds .

Case Study 2: In Vitro Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines demonstrated:

- IC50 Values : Compounds structurally similar to this compound exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell growth .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF2NO/c16-13-9-12(5-6-14(13)18)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMXKFFTAIOIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.